molecular formula C11H17N5O B11749563 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11749563
M. Wt: 235.29 g/mol
InChI Key: HMANNOJXUXTPAJ-UHFFFAOYSA-N
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Description

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by methylation and methoxylation steps . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as iodine or other Lewis acids .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-pyrazolone: Another pyrazole derivative with similar structural features.

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its anti-inflammatory properties.

    4-Amino-1,2,4-triazole: Used in various medicinal applications

Uniqueness

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its methoxy and methyl groups enhance its solubility and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H17N5O

Molecular Weight

235.29 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H17N5O/c1-8-5-13-16(3)10(8)6-12-9-7-15(2)14-11(9)17-4/h5,7,12H,6H2,1-4H3

InChI Key

HMANNOJXUXTPAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=CN(N=C2OC)C

Origin of Product

United States

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